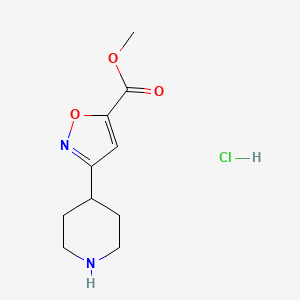
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23N7O3 and its molecular weight is 397.439. The purity is usually 95%.
BenchChem offers high-quality 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds synthesized from pyrimidinones and oxazinones, including those fused with thiophene rings, demonstrate significant antimicrobial properties. The creation of these compounds often begins with citrazinic acid and involves several steps, including condensation and cyclization reactions. Such compounds have shown comparable antibacterial and antifungal activities to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
Antiinflammatory and Analgesic Activities
Pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds are created through various synthetic routes, including condensation of specific amides and esters, demonstrating potential in treating inflammation and pain (S. Sondhi et al., 2009).
Anticancer and Enzyme Inhibition
Novel pyrazolopyrimidines derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds against cancer and inflammatory diseases. These derivatives are prepared via condensation reactions, leading to compounds that inhibit cell proliferation and enzyme activity critical in cancer and inflammation processes (A. Rahmouni et al., 2016).
Antitumor and Antifolate Activities
The effect of structural modifications on antifolate and antitumor activities of classical 2,4-diaminofuro[2,3-d]pyrimidines has been studied, highlighting the impact of methyl substitution and conformational restriction on their biological effectiveness. These modifications can enhance the compounds' inhibitory potency against various tumor cell lines, contributing to the development of more effective cancer treatments (A. Gangjee et al., 2000).
Synthesis and Biological Evaluation
Research into synthesizing novel heterocycles, such as pyrimidinones and pyridazines, and evaluating their biological activities, including antimicrobial and insecticidal potentials, underscores the diverse applications of these compounds. These studies involve complex synthetic pathways to create molecules with significant biological activities, offering potential advancements in pharmaceuticals and agriculture (E. A. E. Rady & M. Barsy, 2006).
Propriétés
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-13(2)15-10-19(29)24(12-22-15)11-17(27)21-7-9-26-18(28)5-4-16(23-26)25-8-6-20-14(25)3/h4-6,8,10,12-13H,7,9,11H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZOVNFVUKSKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC(=CC3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2435290.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2435295.png)
![ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2435296.png)
![(E)-N'-methoxy-N-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2435299.png)
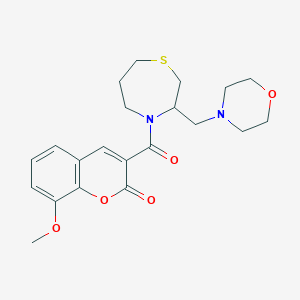
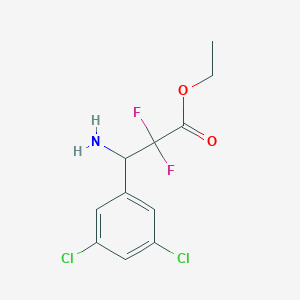

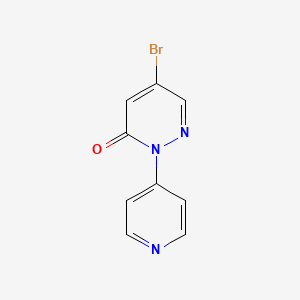
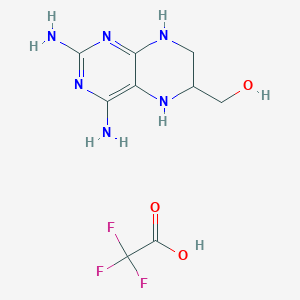
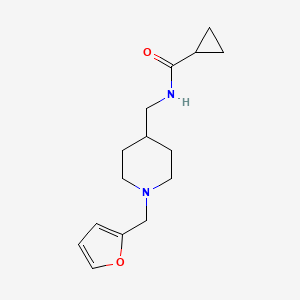
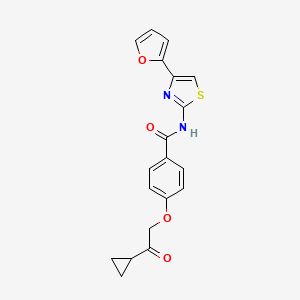

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
